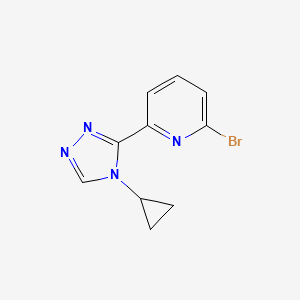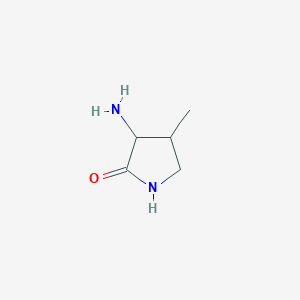![molecular formula C6H6N4 B12950841 Pyrazolo[1,5-a]pyrazin-3-amine CAS No. 1554291-93-8](/img/structure/B12950841.png)
Pyrazolo[1,5-a]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system combining pyrazole and pyrazine, which imparts unique chemical and biological properties. Its structure allows for diverse functionalization, making it a versatile scaffold for drug development and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors. One common method starts with the condensation of 3,5-diaminopyrazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction forms the pyrazolo[1,5-a]pyrazine core, which can then be further functionalized to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production of this compound often employs high-throughput synthesis techniques to ensure scalability and cost-effectiveness. Methods such as continuous flow synthesis and microwave-assisted reactions are utilized to enhance reaction efficiency and yield. These methods also allow for better control over reaction parameters, leading to higher purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine to facilitate the substitution process.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, pyrazolo[1,5-a]pyrazin-3-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine: Medicinally, this compound derivatives have shown promise as potential treatments for various diseases, including cancer, inflammation, and infectious diseases. Their ability to modulate specific biological pathways is key to their therapeutic potential.
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes. Its stability and functional versatility make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The exact pathways and targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of pyrazine. It is also used in medicinal chemistry for its biological activity.
Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern, known for its kinase inhibitory properties.
Pyrazolo[4,3-d]pyrimidine: This compound has a different nitrogen arrangement and is studied for its potential in cancer therapy.
Uniqueness: Pyrazolo[1,5-a]pyrazin-3-amine stands out due to its unique ring structure, which offers distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets that are not possible with other similar compounds. Its versatility in functionalization also makes it a preferred scaffold in drug design and material science.
Propriétés
IUPAC Name |
pyrazolo[1,5-a]pyrazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-3-9-10-2-1-8-4-6(5)10/h1-4H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRNUZBIOUXQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
![Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12950794.png)

![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)

![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)






